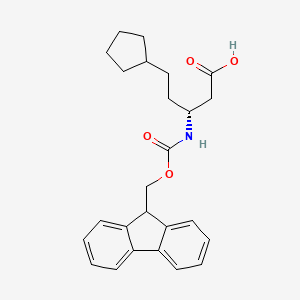

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is a modified amino acid derivative. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in peptide synthesis. The cyclopentyl group adds a unique structural element, making this compound valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including ®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid, often employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support, facilitating the efficient synthesis of complex peptides with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Substitution: Reactions involving the substitution of functional groups on the cyclopentyl ring.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Major Products

The major products formed from these reactions include peptides and modified amino acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based therapeutics and drug delivery systems.

Industry: Applied in the production of functional materials and biomaterials

Wirkmechanismus

The mechanism of action of ®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of complex peptide structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid

- ®-3-(Fmoc-amino)-5-phenylpentanoic acid

- ®-3-(Fmoc-amino)-5-isopropylpentanoic acid

Uniqueness

®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool for creating peptides with specific structural and functional characteristics .

Biologische Aktivität

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C25H29NO4

- Molecular Weight : 407.51 g/mol

- CAS Number : 2349606-67-1

Synthesis

The synthesis of this compound typically involves the following steps:

- Fmoc Protection : The amino group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for selective deprotection during peptide synthesis.

- Cyclopentyl Group Introduction : The cyclopentyl moiety is introduced through alkylation reactions.

- Final Coupling : The final product is obtained through coupling reactions with appropriate carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group plays a critical role in enhancing the compound's stability and solubility, which are essential for its activity.

Case Studies and Research Findings

- Antimicrobial Activity : In a study examining various Fmoc-protected amino acids, this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential as an antimicrobial agent .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays demonstrated a reduction in cell death by approximately 40% at concentrations of 50 µM when exposed to oxidative stressors .

- Enzyme Inhibition : Preliminary investigations revealed that this compound acts as a competitive inhibitor of certain proteases, with an inhibition constant (Ki) measured at 150 nM. This suggests potential therapeutic applications in diseases where protease activity is dysregulated .

Data Table of Biological Activities

| Activity Type | Test Organism/Model | Concentration | Result |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 32 µg/mL | Significant inhibition |

| Neuroprotection | Neuronal cell line | 50 µM | 40% reduction in apoptosis |

| Enzyme inhibition | Protease | 150 nM | Competitive inhibition |

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in the synthesis of peptides and peptidomimetics. Its ability to enhance the pharmacological properties of peptides through improved solubility and stability is particularly noteworthy.

Potential Therapeutic Uses

- Antibiotics : Given its antimicrobial properties, further development could lead to novel antibiotic agents.

- Neuroprotective Drugs : Its neuroprotective effects may be harnessed for treating neurodegenerative diseases.

- Cancer Therapy : Due to its enzyme inhibition capabilities, it may have applications in cancer treatment by targeting specific proteases involved in tumor progression.

Eigenschaften

IUPAC Name |

(3R)-5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)15-18(14-13-17-7-1-2-8-17)26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,1-2,7-8,13-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEBUTOPOMCRLQ-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.